

# A Technical Guide to the Spectroscopic Characterization of (4-Methylpyridin-2-yl)methanol

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: (4-Methylpyridin-2-yl)methanol

Cat. No.: B1313502

[Get Quote](#)

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for **(4-Methylpyridin-2-yl)methanol** (CAS No. 42508-74-7). Designed for researchers, scientists, and professionals in drug development, this document synthesizes predicted and comparative data to offer a robust framework for the structural elucidation and verification of this key pyridine derivative. While direct experimental spectra for this specific compound are not readily available in public databases, this guide leverages established principles of spectroscopy and comparative analysis with isomeric and analogous structures to present a reliable interpretation of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

## Introduction: The Chemical Context

**(4-Methylpyridin-2-yl)methanol**, with the chemical formula  $C_7H_9NO$  and a molecular weight of approximately 123.15 g/mol, is a member of the pyridinemethanol family.<sup>[1][2]</sup> These compounds are significant building blocks in medicinal chemistry and materials science due to the versatile reactivity of the pyridine ring and the hydroxyl group. The pyridine moiety can act as a ligand for metal catalysts, a hydrogen bond acceptor, and a basic center, while the methanol group allows for esterification, etherification, and other nucleophilic reactions. Understanding the precise arrangement of these functional groups is paramount for its application in targeted synthesis. Spectroscopic analysis is the cornerstone of this structural verification.

This guide will systematically detail the expected spectroscopic signature of **(4-Methylpyridin-2-yl)methanol**, explaining the underlying chemical principles that give rise to the predicted spectra.

## Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **(4-Methylpyridin-2-yl)methanol**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR are indispensable for confirming the substitution pattern on the pyridine ring.

### $^1\text{H}$ NMR Spectroscopy: A Proton's Perspective

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected  $^1\text{H}$  NMR spectrum of **(4-Methylpyridin-2-yl)methanol** in a solvent like  $\text{CDCl}_3$  would exhibit distinct signals for the aromatic protons, the methylene protons, the hydroxyl proton, and the methyl protons.

#### Key Interpretive Points:

- **Aromatic Region ( $\delta$  7.0-8.5 ppm):** The pyridine ring will show three distinct signals. The proton at position 6 (adjacent to the nitrogen) is expected to be the most deshielded due to the inductive effect of the nitrogen atom. The protons at positions 3 and 5 will appear at slightly higher fields. The coupling patterns (doublets and singlets) will be crucial for definitive assignment.
- **Methylene Protons ( $-\text{CH}_2\text{OH}$ ,  $\delta$  ~4.7 ppm):** The two protons of the hydroxymethyl group are diastereotopic and will appear as a singlet, as they are not adjacent to any other protons.
- **Hydroxyl Proton ( $-\text{OH}$ ):** The chemical shift of the hydroxyl proton is variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet.
- **Methyl Protons ( $-\text{CH}_3$ ,  $\delta$  ~2.4 ppm):** The three protons of the methyl group will give rise to a sharp singlet.

#### Predicted $^1\text{H}$ NMR Data:

| Proton Assignment   | Predicted Chemical Shift ( $\delta$ , ppm) | Multiplicity | Integration |
|---------------------|--------------------------------------------|--------------|-------------|
| H-6                 | ~8.4                                       | d            | 1H          |
| H-5                 | ~7.1                                       | d            | 1H          |
| H-3                 | ~7.0                                       | s            | 1H          |
| -CH <sub>2</sub> OH | ~4.7                                       | s            | 2H          |
| -OH                 | Variable                                   | br s         | 1H          |
| -CH <sub>3</sub>    | ~2.4                                       | s            | 3H          |

## <sup>13</sup>C NMR Spectroscopy: The Carbon Skeleton

The <sup>13</sup>C NMR spectrum reveals the number of unique carbon environments in the molecule. For **(4-Methylpyridin-2-yl)methanol**, seven distinct carbon signals are expected.

Key Interpretive Points:

- Aromatic Carbons ( $\delta$  120-160 ppm): The five carbons of the pyridine ring will have characteristic chemical shifts. The carbon bearing the hydroxymethyl group (C-2) and the carbon adjacent to the nitrogen (C-6) are typically the most deshielded. The carbon with the methyl group (C-4) will also have a distinct shift.
- Methylene Carbon (-CH<sub>2</sub>OH,  $\delta$  ~65 ppm): The carbon of the hydroxymethyl group will appear in the aliphatic region.
- Methyl Carbon (-CH<sub>3</sub>,  $\delta$  ~21 ppm): The methyl carbon will be the most shielded carbon in the molecule.

Predicted <sup>13</sup>C NMR Data:

| Carbon Assignment   | Predicted Chemical Shift ( $\delta$ , ppm) |
|---------------------|--------------------------------------------|
| C-2                 | ~160                                       |
| C-6                 | ~149                                       |
| C-4                 | ~148                                       |
| C-5                 | ~123                                       |
| C-3                 | ~121                                       |
| -CH <sub>2</sub> OH | ~65                                        |
| -CH <sub>3</sub>    | ~21                                        |

## Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule. The IR spectrum of **(4-Methylpyridin-2-yl)methanol** will be characterized by absorptions corresponding to the O-H, C-H, C=N, and C=C bonds.

Key Interpretive Points:

- O-H Stretch (3400-3200  $\text{cm}^{-1}$ ): A broad and strong absorption in this region is characteristic of the hydroxyl group, indicative of hydrogen bonding.
- C-H Aromatic Stretch (3100-3000  $\text{cm}^{-1}$ ): Weak to medium sharp peaks in this region correspond to the C-H bonds of the pyridine ring.
- C-H Aliphatic Stretch (3000-2850  $\text{cm}^{-1}$ ): Medium to strong sharp peaks are expected for the C-H bonds of the methylene and methyl groups.
- C=N and C=C Aromatic Ring Stretching (1600-1450  $\text{cm}^{-1}$ ): A series of sharp, medium to strong absorptions in this region are characteristic of the pyridine ring vibrations.
- C-O Stretch (1260-1000  $\text{cm}^{-1}$ ): A strong, sharp peak in this region is indicative of the C-O single bond of the primary alcohol.

Predicted IR Data:

| Functional Group            | Predicted Absorption Range (cm <sup>-1</sup> ) | Intensity     |
|-----------------------------|------------------------------------------------|---------------|
| O-H Stretch                 | 3400 - 3200                                    | Strong, Broad |
| Aromatic C-H Stretch        | 3100 - 3000                                    | Medium        |
| Aliphatic C-H Stretch       | 3000 - 2850                                    | Medium-Strong |
| C=N, C=C Stretch (Pyridine) | 1600 - 1450                                    | Medium-Strong |
| C-O Stretch                 | 1260 - 1000                                    | Strong        |

## Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural confirmation. For **(4-Methylpyridin-2-yl)methanol**, electron ionization (EI) would likely lead to the formation of a molecular ion ( $M^+$ ) and several characteristic fragment ions.

Key Interpretive Points:

- Molecular Ion ( $M^+$ ): The molecular ion peak is expected at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound, which is approximately 123.
- Fragmentation: Common fragmentation pathways would involve the loss of a hydrogen atom, a hydroxyl radical, or the entire hydroxymethyl group. The benzylic-like position of the hydroxymethyl group makes its cleavage a likely event, leading to a stable pyridinylmethyl cation.

Predicted Mass Spectrometry Data (EI):

| m/z | Predicted Fragment                  |
|-----|-------------------------------------|
| 123 | [M] <sup>+</sup> (Molecular Ion)    |
| 122 | [M-H] <sup>+</sup>                  |
| 106 | [M-OH] <sup>+</sup>                 |
| 92  | [M-CH <sub>2</sub> OH] <sup>+</sup> |

Predicted data from PubChem also suggests prominent adducts in other ionization modes, such as [M+H]<sup>+</sup> at m/z 124.07569 and [M+Na]<sup>+</sup> at m/z 146.05763.

## Experimental Protocols

The following are generalized, best-practice protocols for acquiring the spectroscopic data discussed. These protocols are based on standard methodologies and should be adapted to the specific instrumentation available.

## NMR Spectroscopy Protocol

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. (4-Methylpyridin-2-yl)methanol | CymitQuimica [cymitquimica.com]
- 2. CAS 42508-74-7 | (4-Methyl-pyridin-2-yl)-methanol - Synblock [synblock.com]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Characterization of (4-Methylpyridin-2-yl)methanol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1313502#4-methylpyridin-2-yl-methanol-spectroscopic-data-nmr-ir-ms>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)